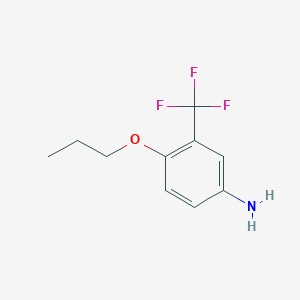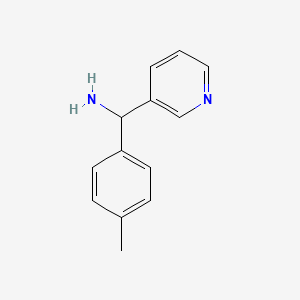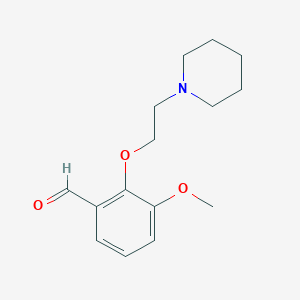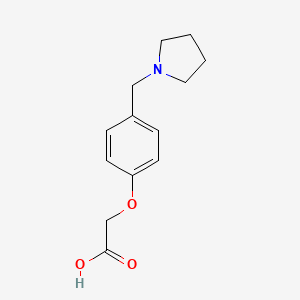
(4-Pyrrolidin-1-ylmethyl-phenoxy)-acetic acid
説明
(4-Pyrrolidin-1-ylmethyl-phenoxy)-acetic acid, also known as 4-PMPA, is a synthetic molecule that has been used for a variety of applications in scientific research. It is a derivative of phenoxyacetic acid, a compound that is used as a building block for many different molecules. 4-PMPA is a versatile compound that has been used in a wide range of scientific research applications, from biochemical and physiological studies to drug development and testing.
科学的研究の応用
(4-Pyrrolidin-1-ylmethyl-phenoxy)-acetic acid has been used for a variety of scientific research applications. It has been used as a substrate for enzyme kinetics studies, as a tool for studying the effects of drugs on enzyme activity, and as a model compound for studying the effects of drugs on physiological processes. This compound has also been used in drug development and testing, as it can be used to assess the pharmacological activity of drugs. Additionally, this compound has been used to study the effects of drugs on the central nervous system, as well as the effects of drugs on the cardiovascular system.
作用機序
The mechanism of action of (4-Pyrrolidin-1-ylmethyl-phenoxy)-acetic acid is not well understood. However, it is thought to act as an inhibitor of monoamine oxidase (MAO). MAO is an enzyme that is responsible for breaking down neurotransmitters, such as serotonin and dopamine, in the brain. By inhibiting MAO, this compound is thought to increase the levels of these neurotransmitters in the brain, which can lead to a variety of effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is thought to act as an inhibitor of monoamine oxidase (MAO), which can lead to increased levels of serotonin and dopamine in the brain. This can lead to a variety of effects, including increased alertness, improved mood, and improved cognitive function. Additionally, this compound has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects in animal studies.
実験室実験の利点と制限
(4-Pyrrolidin-1-ylmethyl-phenoxy)-acetic acid has several advantages for lab experiments. It is a relatively inexpensive compound, and it is easy to synthesize and store. Additionally, it is a versatile compound that can be used for a variety of scientific research applications. However, this compound has some limitations. Its mechanism of action is not well understood, and it has not been extensively studied in humans. Therefore, it is important to use caution when using this compound in experiments.
将来の方向性
There are several potential future directions for (4-Pyrrolidin-1-ylmethyl-phenoxy)-acetic acid. One possibility is to further study its mechanism of action, as this could lead to a better understanding of its effects on the brain and body. Additionally, further research could be conducted to explore the potential therapeutic benefits of this compound, such as its anti-inflammatory, anti-oxidant, and anti-cancer effects. Finally, further research could be conducted to explore the potential side effects of this compound, as well as its potential interactions with other drugs.
特性
IUPAC Name |
2-[4-(pyrrolidin-1-ylmethyl)phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-13(16)10-17-12-5-3-11(4-6-12)9-14-7-1-2-8-14/h3-6H,1-2,7-10H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOXUKQXBKXEOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




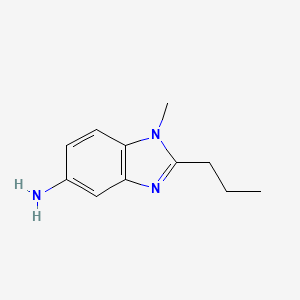
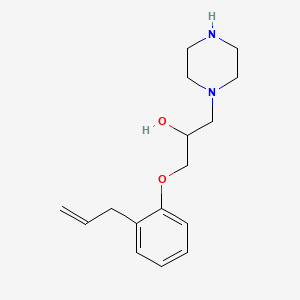
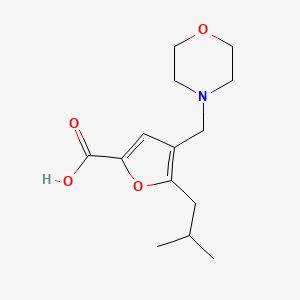


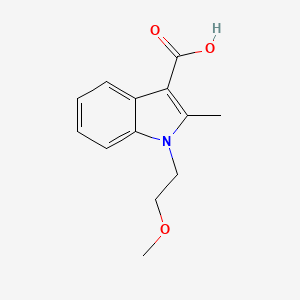
![({1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-YL}-methyl)methylamine](/img/structure/B3163356.png)
![4-methoxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]benzaldehyde](/img/structure/B3163364.png)
amine](/img/structure/B3163370.png)
![3-Methoxy-2-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B3163371.png)
